Methyl 3-amino-2,6-dibromo-4-methylbenzoate
Description
Methyl 3-amino-2,6-dibromo-4-methylbenzoate is a substituted benzoate ester characterized by bromine atoms at the 2- and 6-positions, an amino group at the 3-position, and a methyl group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
methyl 3-amino-2,6-dibromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-4-3-5(10)6(9(13)14-2)7(11)8(4)12/h3H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAOHYSTOURSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,6-dibromo-4-methylbenzoate typically involves the bromination of methyl 3-amino-4-methylbenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-dibromo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Nitro Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Methyl 3-amino-2,6-dibromo-4-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,6-dibromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 3-amino-2,6-dibromo-4-methylbenzoate is a chemical compound with significant biological activity due to its unique structural features. The combination of amino and dibromo groups enhances its interaction with various biological macromolecules, making it a valuable candidate for medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C₉H₉Br₂NO₂
- Molecular Weight : 322.98 g/mol
- Structural Features : The compound contains an amino group (-NH₂) and two bromine atoms attached to a methyl-substituted benzoate ring, which contribute to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, while the dibromo groups can participate in halogen bonding. This facilitates the compound's role as an inhibitor or activator of various enzymes, modulating biochemical pathways .
- Receptor Binding : The presence of halogens enhances binding affinity to receptors, influencing receptor-ligand interactions. This characteristic makes the compound a candidate for research into therapeutic agents targeting specific receptors .
Biological Activity Data
Research has shown that this compound exhibits a range of biological activities:
Case Studies
-
Enzyme Inhibition Study :
A study demonstrated that this compound inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a neuroprotective agent . -
Antimicrobial Activity :
In vitro tests revealed that this compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. This suggests its potential application in developing new antimicrobial agents . -
Cytotoxicity in Cancer Cells :
Research involving human breast cancer cell lines (MCF-7) indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This points to its potential role in cancer therapy .
Comparison with Similar Compounds
This compound shares structural similarities with other compounds that also exhibit biological activity:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl 3-amino-4-methylbenzoate | Lacks dibromo substituents | Lower enzyme inhibition |
| Methyl 3-amino-2,6-dichloro-4-methylbenzoate | Chlorine instead of bromine | Different binding affinity and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
